
OB-1
概要
説明
The compound “OB-1” is known as a fluorescent whitening agent. It is widely used in various industries to enhance the brightness and whiteness of materials. The chemical name of this compound is 2,2’-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole. This compound is particularly effective in absorbing ultraviolet light and re-emitting it as visible blue light, which helps to counteract yellowing and improve the appearance of products.
科学的研究の応用
OB-1 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: this compound is employed in biological assays to study cellular processes and molecular interactions.
Medicine: Research has explored its potential use in medical diagnostics and imaging techniques.
Industry: This compound is extensively used in the textile, plastic, and paper industries to enhance the appearance of products by increasing their brightness and whiteness .
将来の方向性
作用機序
The mechanism of action of OB-1 involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This process is known as fluorescence. The molecular structure of this compound allows it to interact with ultraviolet light, causing electronic transitions that result in the emission of visible light. This property is utilized to counteract yellowing and improve the visual appearance of materials.
生化学分析
Biochemical Properties
OB-1 plays a significant role in biochemical reactions by inhibiting the oligomerization of STOML3, a protein that is crucial for mechanosensation . The nature of the interaction between this compound and STOML3 is inhibitory, with this compound effectively reducing the size of STOML3 clusters in the plasma membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the Piezo1 ion channel, a key player in cellular mechanosensation
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to STOML3, thereby inhibiting its oligomerization . This results in a decrease in the size of STOML3 clusters in the plasma membrane and a reduction in mechanically-induced Piezo1 current amplitudes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OB-1 involves several steps. One common method starts with 2-benzooxazolone and p-methyl benzoic acid as raw materials. These are reacted at temperatures between 170°C and 220°C in the presence of a solvent and boric acid as a catalyst. The reaction typically lasts for 8-15 hours. The resulting product, 4-(methylphenyl)benzooxazole, is then further reacted with sulfur at temperatures between 240°C and 270°C for 3-5 hours. During this process, hydrogen sulfide is removed, and the final product is refined using trichlorobenzene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration to remove any impurities.
化学反応の分析
Types of Reactions
OB-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, affecting its optical properties.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while reduction can produce various reduced forms of this compound.
類似化合物との比較
OB-1 is unique compared to other fluorescent whitening agents due to its high thermal stability and strong fluorescence. Similar compounds include:
Fluorescent Brightener 184: Known for its use in textiles and detergents.
Fluorescent Brightener 351: Commonly used in paper and plastic industries.
Fluorescent Brightener 220: Utilized in various industrial applications for its brightening effects.
This compound stands out due to its superior performance in high-temperature applications and its ability to provide a strong whitening effect with minimal addition .
特性
IUPAC Name |
ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGRDVYTTVJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



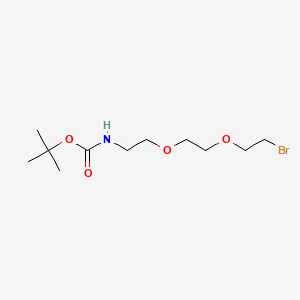

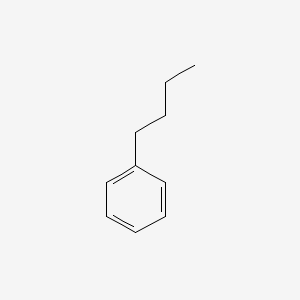
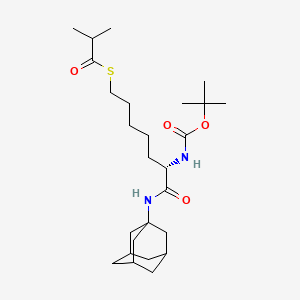


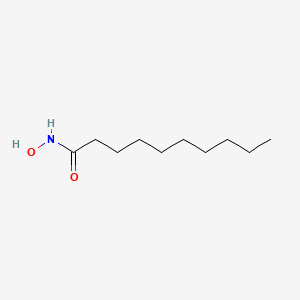


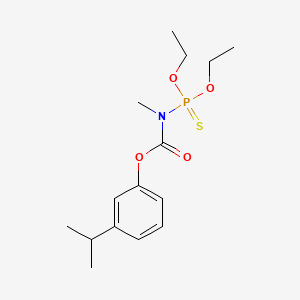
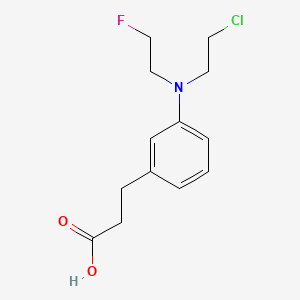
![Diethyl 2-[(2-chloroanilino)methylidene]propanedioate](/img/structure/B1677013.png)

